molecular formula C15H16O2 B14527966 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- CAS No. 62411-64-7

2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl-

Cat. No.: B14527966
CAS No.: 62411-64-7
M. Wt: 228.29 g/mol
InChI Key: LCDCXBSNTDBWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- is an organic compound with the molecular formula C14H14O3 It is a derivative of cyclohexadienone, featuring a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,4-dimethylphenol.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired cyclohexadienone derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl-: A similar compound with an additional methyl group.

    1,4’-dimethoxy-[1,1’-biphenyl]-4(1H)-one: Another related compound with a different substitution pattern.

Uniqueness

2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62411-64-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H16O2/c1-11-10-15(2,9-8-14(11)16)12-4-6-13(17-3)7-5-12/h4-10H,1-3H3

InChI Key

LCDCXBSNTDBWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1=O)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.